The compound (11Z)-11-[(4-methoxyphenyl)imino]-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a complex organic molecule with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 491.59 g/mol. The compound is characterized by its unique structural features that include a pyranoquinoline framework and various functional groups that may contribute to its biological activity.
This compound can be sourced from chemical suppliers like BenchChem and Sigma-Aldrich, which provide it for research purposes. It falls under the category of heterocyclic compounds due to the presence of multiple rings containing nitrogen and oxygen atoms. The compound is classified as a potential pharmaceutical agent due to its structural similarities to known bioactive molecules.
The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes for this exact compound may not be widely documented, similar compounds in its class often utilize methods such as:
Technical details regarding reaction conditions (temperature, solvent choice, catalysts) and yields would depend on specific methodologies used in laboratory settings.
The molecular structure of (11Z)-11-[(4-methoxyphenyl)imino]-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide can be represented using various chemical notation systems:
InChI=1S/C31H29N3O3/c1-19-10-12-24(13-11-19)32-30(36)27-18-23-16-22-7-4-14-34-15-5-9-26(28(22)34)29(23)37-31(27)33-25-8-3-6-21(17-25)20(2)35/h3,6,8,10-13,16-18H,...
This notation provides a systematic way to describe the compound's structure.
The compound features:
The chemical reactivity of (11Z)-11-[(4-methoxyphenyl)imino]-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide can be analyzed through various types of reactions:
Each reaction pathway would require careful optimization of conditions to achieve desired products.
While specific data on the mechanism of action for this compound may not be fully elucidated in literature, compounds with similar structures often exhibit mechanisms involving:
Experimental studies would be necessary to confirm these mechanisms.
The physical properties of (11Z)-11-[(4-methoxyphenyl)imino]-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide include:
Chemical properties such as solubility in various solvents (e.g., water, ethanol) and stability under different pH conditions are crucial for understanding its behavior in biological systems.
This compound holds potential applications in various fields such as:
Continued research into this compound could yield valuable insights into its utility across multiple scientific disciplines.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: